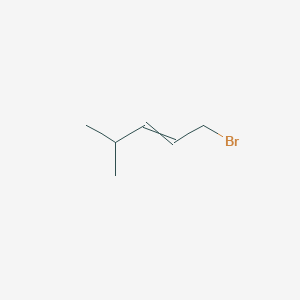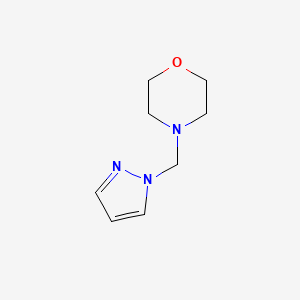![molecular formula C14H14N2O3S B11726297 2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B11726297.png)
2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-羟基-3-甲氧基苯基)亚甲基]-6,7-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-3-酮是一种复杂的有机化合物,属于噻唑并嘧啶类。该化合物以噻唑环与嘧啶环稠合为特征,并通过亚甲基桥连接羟基-甲氧基苯基。该化合物的独特结构使其成为各种科学研究的有趣课题,特别是在化学和药理学领域。
准备方法
合成路线和反应条件
2-[(4-羟基-3-甲氧基苯基)亚甲基]-6,7-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-3-酮的合成通常涉及 4-羟基-3-甲氧基苯甲醛与噻唑并嘧啶前体的缩合反应。一种常见的方法是,在酸催化剂(如冰醋酸)存在下,使 4-羟基-3-甲氧基苯甲醛与硫代半碳酰肼反应 。然后将反应混合物在回流条件下进行环化,形成所需的噻唑并嘧啶衍生物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成设备可以提高生产过程的效率和产率。此外,还采用重结晶和色谱等纯化技术以获得高纯度产品。
化学反应分析
反应类型
2-[(4-羟基-3-甲氧基苯基)亚甲基]-6,7-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-3-酮会发生各种化学反应,包括:
氧化: 可以使用高锰酸钾或三氧化铬等氧化剂将羟基氧化为羰基。
还原: 可以使用硼氢化钠等还原剂将亚甲基桥还原为亚甲基。
取代: 甲氧基可以与氢氧化钠或叔丁醇钾等试剂发生亲核取代反应。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 水溶液中的氢氧化钠。
主要产物
氧化: 形成羰基衍生物。
还原: 形成亚甲基衍生物。
取代: 形成羟基衍生物。
科学研究应用
2-[(4-羟基-3-甲氧基苯基)亚甲基]-6,7-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-3-酮在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗氧化活性.
医学: 研究其潜在的治疗效果,特别是在治疗细菌感染和炎症性疾病方面。
工业: 用于开发具有特定化学性质的新材料。
作用机制
2-[(4-羟基-3-甲氧基苯基)亚甲基]-6,7-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-3-酮的作用机制涉及其与各种分子靶标的相互作用。该化合物可以与酶和受体结合,调节它们的活性,并导致特定的生物学效应。例如,它可以抑制细菌酶,从而发挥抗菌作用 。此外,其抗氧化特性归因于其清除自由基和减少氧化应激的能力。
相似化合物的比较
类似化合物
独特性
与类似化合物相比,2-[(4-羟基-3-甲氧基苯基)亚甲基]-6,7-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-3-酮表现出独特的结构特征,例如稠合的噻唑和嘧啶环,这有助于其独特的化学和生物学性质
属性
分子式 |
C14H14N2O3S |
|---|---|
分子量 |
290.34 g/mol |
IUPAC 名称 |
2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C14H14N2O3S/c1-19-11-7-9(3-4-10(11)17)8-12-13(18)16-6-2-5-15-14(16)20-12/h3-4,7-8,17H,2,5-6H2,1H3 |
InChI 键 |
GIPCSXSULZWTDI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3CCCN=C3S2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbonyl}-N-phenylformamide](/img/structure/B11726223.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutylamine](/img/structure/B11726229.png)

![1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine](/img/structure/B11726248.png)


![(8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol](/img/structure/B11726252.png)


![3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide hydrate](/img/structure/B11726272.png)
![(2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate](/img/structure/B11726279.png)
![1-[2-(4-Chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B11726284.png)
